![molecular formula C13H16FN B13282960 N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13282960.png)
N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine
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Overview
Description
N-(2-Fluorophenyl)bicyclo[221]heptan-2-amine is a compound that belongs to the class of bicyclic amines It is characterized by a bicyclo[221]heptane structure with an amine group attached to the second carbon and a fluorophenyl group attached to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Formation of Grignard Reagent: An appropriately substituted bromobenzene is reacted with magnesium to form a Grignard reagent.
Reaction with Norcamphor: The Grignard reagent is then reacted with commercially available norcamphor to yield the desired alcohol.
Amination: The alcohol is subsequently converted to the amine by reacting it with an alkyl halide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine undergoes several types of chemical reactions:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with NMDA receptors in the central nervous system. It acts as an uncompetitive antagonist at the phencyclidine binding site of the NMDA receptor. This interaction inhibits the excessive influx of calcium ions, which is associated with neurodegenerative processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
- 2-(4-Fluorophenyl)-N-(2-morpholinoethyl)bicyclo[2.2.1]heptan-2-amine
- 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
Uniqueness
N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine is unique due to the presence of the fluorophenyl group, which can influence its binding affinity and selectivity for NMDA receptors. This structural feature may also impact its pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability .
Biological Activity
N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a ligand for various receptors. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : N-(2-fluorobenzyl)bicyclo[2.2.1]heptan-2-amine
- Molecular Formula : C14H18FN
- CAS Number : 957829-27-5
This compound interacts with several molecular targets, primarily functioning as an antagonist at the NMDA receptor and the CXC chemokine receptor 2 (CXCR2). These interactions are crucial for its pharmacological properties:
-
NMDA Receptor Antagonism : The compound has been identified as a selective antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, which is implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .
- Impact on Neurotransmission : By inhibiting NMDA receptor activity, it may modulate excitatory neurotransmission and protect against excitotoxicity.
- CXCR2 Antagonism : this compound also exhibits antagonistic properties against CXCR2, influencing inflammatory responses and potentially providing therapeutic benefits in conditions characterized by excessive chemokine signaling .
Biological Activity and Pharmacological Profiles
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
In Vitro Studies
Research indicates that derivatives of this compound exhibit varying degrees of affinity for nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes, which are involved in cognitive functions and neuroprotection .
- Structure-Activity Relationship (SAR) : Modifications to the bicyclic structure significantly influence the potency and selectivity for these receptors, with specific substituents enhancing binding affinity .
In Vivo Studies
Pharmacokinetic studies conducted in animal models have demonstrated favorable absorption profiles and low toxicity at therapeutic concentrations:
- Toxicity Profile : Preliminary toxicity assessments using MDCK (kidney) and N2a (neuroblastoma) cell lines revealed an IC50 exceeding 150 μM, suggesting a relatively safe profile compared to established NMDA antagonists like memantine .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : In a study examining neurotoxicity induced by vanadium in Caenorhabditis elegans, administration of this compound showed significant neuroprotective effects, reversing symptoms associated with neurodegeneration .
Study | Model Organism | Outcome |
---|---|---|
Neurotoxicity Reversal | C. elegans | Significant improvement in motor function |
Properties
Molecular Formula |
C13H16FN |
---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
N-(2-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C13H16FN/c14-11-3-1-2-4-12(11)15-13-8-9-5-6-10(13)7-9/h1-4,9-10,13,15H,5-8H2 |
InChI Key |
UGIWGHHSLDGZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC3=CC=CC=C3F |
Origin of Product |
United States |
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